molecular formula C21H20N4O4 B2862605 N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396632-13-5

N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2862605
CAS RN: 1396632-13-5
M. Wt: 392.415
InChI Key: VKKJPNUCXAZNSV-UHFFFAOYSA-N
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Description

“N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . This type of compound is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a pyrrolidin ring, and a benzo[d][1,3]dioxole ring. The presence of these rings and their substituents can cause differences in the properties of the compound due to variations in the electronic environment .

Scientific Research Applications

Synthesis and Chemical Characterization

A significant portion of the research on derivatives similar to the specified compound revolves around their synthesis and chemical characterization. One study describes a one-pot condensation method leading to novel bicyclic systems containing the 1,2,4-oxadiazole ring, highlighting the synthetic accessibility of these compounds and their potential for further chemical modifications (Kharchenko, Detistov, & Orlov, 2008).

Prediction of Biological Activity

The biological activity of synthesized compounds is often predicted using in silico methods before in vitro or in vivo testing. For instance, the synthesis of 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids and their evaluation for drug-likeness properties demonstrate the integration of computational tools in the drug discovery process for compounds with similar structures (Pandya et al., 2019).

Antimicrobial and Antifungal Activity

Compounds within this chemical family have been investigated for their antimicrobial and antifungal properties. A study synthesizing derivatives and testing them against various bacterial and fungal strains indicates the potential of these compounds to serve as templates for developing new antimicrobial and antifungal agents (Tumosienė et al., 2019).

Anticancer Activity

Derivatives of the specified compound have also been explored for their anticancer activities. Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the interest in utilizing these structures for developing potential cancer therapies (Rahmouni et al., 2016).

properties

IUPAC Name

N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-20(15-6-7-17-18(10-15)28-13-27-17)22-16-8-9-25(11-16)12-19-23-21(29-24-19)14-4-2-1-3-5-14/h1-7,10,16H,8-9,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKJPNUCXAZNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(C=C2)OCO3)CC4=NOC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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